4-(aminomethyl)-N-hydroxybenzamide hydrochloride
Overview
Description
4-(aminomethyl)-N-hydroxybenzamide hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of an aminomethyl group attached to a benzamide structure, with a hydrochloride salt form enhancing its solubility and stability
Scientific Research Applications
4-(aminomethyl)-N-hydroxybenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Safety and Hazards
The safety information for “4-Aminomethylphenylboronic acid hydrochloride” indicates that it may be harmful if swallowed, and it may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-hydroxybenzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(aminomethyl)benzoic acid and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the amide bond.
Purification: The product is purified through recrystallization or chromatography to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-hydroxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxo Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Benzamides: Produced via substitution reactions.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-hydroxybenzamide hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may modulate biochemical pathways related to cell signaling and metabolism, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the hydroxylamine moiety.
N-hydroxybenzamide: Contains the benzamide structure but without the aminomethyl group.
Uniqueness
4-(aminomethyl)-N-hydroxybenzamide hydrochloride is unique due to the combination of the aminomethyl and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-(aminomethyl)-N-hydroxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-5-6-1-3-7(4-2-6)8(11)10-12;/h1-4,12H,5,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPDTIINIGOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.